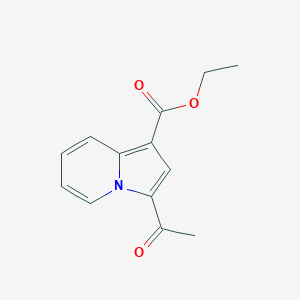
Ethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-acetylindolizine-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 3-acetylindolizine-1-carboxylate is utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Example Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indolizine derivatives from this compound and evaluated their biological activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
Fluorescent Probes
The compound has been investigated for its application in developing fluorescent probes. Its structural characteristics allow it to be modified to enhance fluorescence properties, making it useful in biological imaging and sensing applications.
Experimental Findings :
A study demonstrated that modified versions of this compound could be used to track cellular processes due to their fluorescent properties, providing insights into cellular dynamics and interactions .
Material Science
In material science, this compound has been explored for creating polymers with specific properties. Its ability to form stable bonds with other materials makes it suitable for developing advanced materials with tailored functionalities.
Research Insights :
Recent research highlighted its use in synthesizing polymeric materials that exhibit enhanced thermal stability and mechanical strength, which are crucial for various industrial applications .
Data Table: Applications Overview
Properties
CAS No. |
120221-73-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-acetylindolizine-1-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-12(9(2)15)14-7-5-4-6-11(10)14/h4-8H,3H2,1-2H3 |
InChI Key |
BEZNZGODEBOELN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















